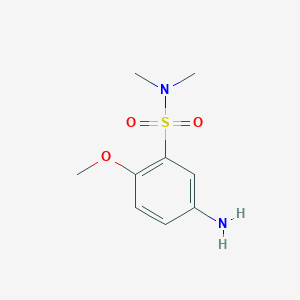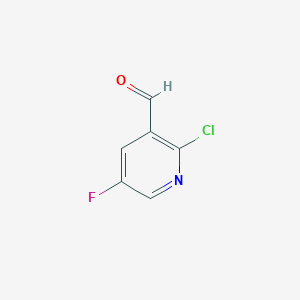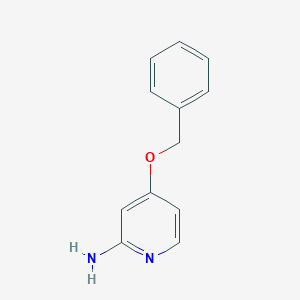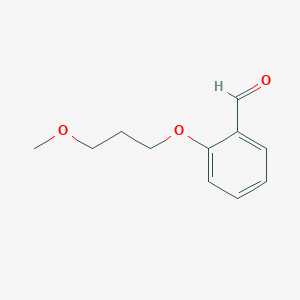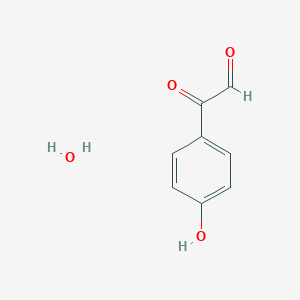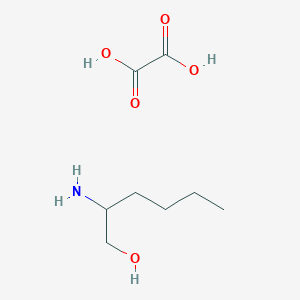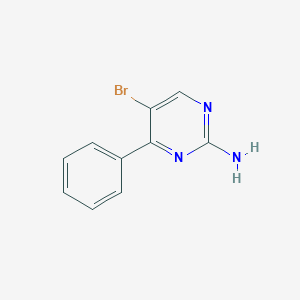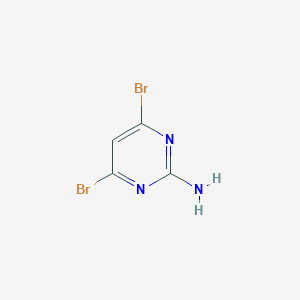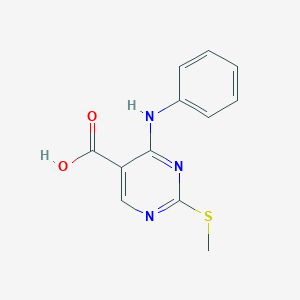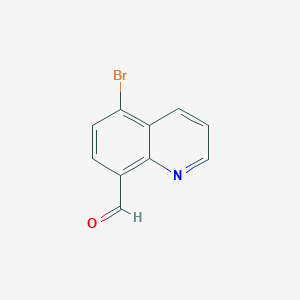
5-Bromoquinoline-8-carbaldehyde
概要
説明
5-Bromoquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 885267-41-4 . It has a molecular weight of 236.07 and its IUPAC name is 5-bromo-8-quinolinecarbaldehyde . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 5-Bromoquinoline-8-carbaldehyde is C10H6BrNO . The InChI code is 1S/C10H6BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H . The Canonical SMILES is C1=CC2=C(C=CC(=C2N=C1)C=O)Br .Physical And Chemical Properties Analysis
5-Bromoquinoline-8-carbaldehyde is a solid at room temperature . It has a molecular weight of 236.06 g/mol . The XLogP3 is 2.8 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 30 Ų , which can affect its ability to permeate cells.科学的研究の応用
Chemical Synthesis and Derivatives
Research has revealed various methodologies for synthesizing quinolinecarbaldehydes, including 5-Bromoquinoline-8-carbaldehyde, and their derivatives. These compounds are pivotal in constructing complex heterocyclic systems and exploring their biological activities. A study highlighted the synthesis of selected quinolinecarbaldehydes using the Reimer-Tiemann, Vilsmeier-Haack, and Duff methods. The synthesis yielded compounds with diverse electrochemical properties, demonstrating the influence of structural variations on reduction and oxidation potentials (Wantulok et al., 2020).
Biochemical Applications
5-Bromoquinoline-8-carbaldehyde and its analogs have been instrumental in developing novel biochemical compounds with various applications. For instance, derivatives of quinolinecarbaldehydes have shown efficacy against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents (Makawana et al., 2011). Additionally, a novel fluorescent chemosensor based on 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1′-acetyl)hydrazone was synthesized, displaying sensitivity and selectivity for Mg2+, showcasing the versatility of quinolinecarbaldehydes in sensor technology (Jin et al., 2013).
Coordination Chemistry
In coordination chemistry, quinolinecarbaldehydes serve as valuable ligands. The coordination behavior of quinolinecarbaldehydes with various metal ions has been studied, leading to the formation of metal complexes with unique properties. Such complexes find applications in catalysis, material science, and potentially in pharmaceuticals. An investigation into the coordination of 8-quinolylcyclopentadienyl metal complexes provided insights into the solvatochromism of these complexes, opening new avenues for research in materials science (Enders et al., 2001).
Antimicrobial Evaluation
The antimicrobial properties of compounds derived from quinolinecarbaldehydes have been a significant area of research. These compounds have been tested against a variety of pathogens, showing promising results as potential therapeutic agents. A study highlighted the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, which exhibited potent antibacterial and antifungal activities, emphasizing the potential of quinolinecarbaldehyde derivatives in developing new antimicrobial agents (Krishna, 2018).
Safety And Hazards
5-Bromoquinoline-8-carbaldehyde is harmful if swallowed or inhaled, and it causes skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
5-bromoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLPBRIDHFAGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585983 | |
| Record name | 5-Bromoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinoline-8-carbaldehyde | |
CAS RN |
885267-41-4 | |
| Record name | 5-Bromo-8-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoquinoline-8-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

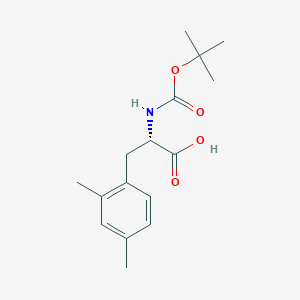
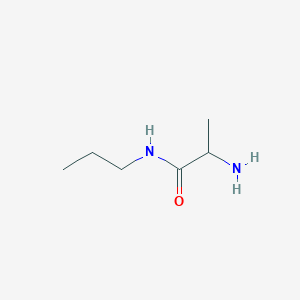
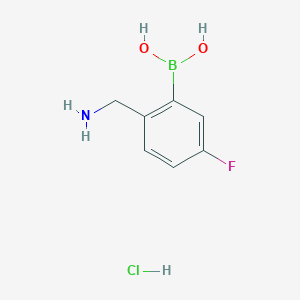
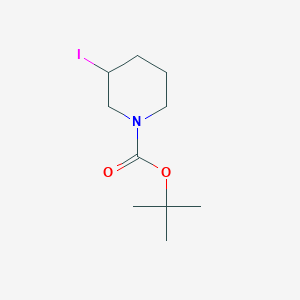
![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)
